molecular formula C6H5F4NO3S B021101 1-Fluoropyridinium triflate CAS No. 107263-95-6

1-Fluoropyridinium triflate

Cat. No. B021101
M. Wt: 247.17 g/mol
InChI Key: JFZMMCYRTJBQQI-UHFFFAOYSA-M
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Description

Synthesis Analysis

1-Fluoropyridinium triflate and related N-fluoropyridinium salts are synthesized through various methods, including counter anion displacement reactions of unstable pyridine-F2 compounds, fluorination of salts of pyridines with protonic acids or silyl esters with F2, and fluorination of Lewis acid complexes of pyridines. These methods highlight the versatility in synthesizing N-fluoropyridinium salts, offering a broad scope for the generation of these compounds under different conditions (Umemoto et al., 1991).

Molecular Structure Analysis

The molecular structure of N-fluoropyridinium triflate has been characterized, with specific focus on the N-F bond lengths, providing insight into the stability and reactivity of these compounds. The N-F bond length in N-fluoropyridinium triflate has been experimentally determined, showcasing the compound's structural features that contribute to its role as an effective fluorinating agent (Banks et al., 2003).

Chemical Reactions and Properties

N-Fluoropyridinium triflate is known for its electrophilic fluorination capabilities, making it a valuable reagent in the synthesis of fluorinated organic compounds. Its reactivity has been explored in various contexts, including the α-fluorination of sulfides and the synthesis of fluorinated steroids, demonstrating its utility in a wide range of chemical transformations (Umemoto et al., 1986).

Physical Properties Analysis

The physical properties of 1-fluoro-2,4,6-trimethylpyridinium triflate have been detailed, including its melting point and solubility in various solvents. These properties are crucial for its handling and application in organic synthesis, providing guidelines for its use in different chemical environments (Macé & Magnier, 2010).

Chemical Properties Analysis

The chemical properties of N-fluoropyridinium triflate are characterized by its high reactivity as an electrophilic fluorinating agent, offering a broad substrate scope and compatibility with various functional groups. This versatility is highlighted in its application for the fluorination of aromatic compounds, demonstrating its efficacy and utility in organic synthesis (Kiselyov & Strekowski, 1993).

Scientific Research Applications

  • It serves as an effective electrophilic fluorinating agent for preparing sodium trifluoromethanesulfonate and its derivatives (Umemoto, Tomita, & Kawada, 2003).

  • N-Fluoropyridinium triflates are used for the α-fluorination of sulfides under mild conditions, facilitating the easy preparation of α-fluoro sulfoxides or sulfones (Umemoto & Tomizawa, 1986).

  • A stable, bench-stable pyridinium salt including 1-fluoropyridinium triflate can efficiently convert alcohols into benzyl ethers (Poon & Dudley, 2006).

  • The compound facilitates a novel three-component reaction to yield imidazo[1,2-a]pyridines, showcasing its utility in organic synthesis (Kiselyov, 2005).

  • N,N‘-Difluorobipyridinium salts, related to 1-fluoropyridinium triflate, are used as electrophilic fluorinating agents with high effective fluorine content, suitable for various applications in organic synthesis and catalysis (Umemoto, Nagayoshi, Adachi, & Tomizawa, 1998).

  • N-Fluoropyridinium salts react with stabilized sulfur, oxygen, and nitrogen nucleophiles to efficiently produce 2-substituted pyridines (Kiselyov & Strekowski, 1993).

  • 18F-labelled N-fluoropyridinium triflate is a new fluorine-18 transfer reagent, demonstrating its potential in radiochemistry (Oberdorfer, Hofmann, & Maier-borst, 1988).

  • The compound has been instrumental in developing a wide range of fluorination reagents, advancing fluorine chemistry and leading to new discoveries and applications in electronic materials (Umemoto, 2014).

  • It plays a key role in organoselenium-catalyzed synthesis of oxygen- and nitrogen-containing heterocycles (Guo, Huang, Huang, & Zhao, 2016).

Safety And Hazards

1-Fluoropyridinium triflate is classified as causing severe skin burns and eye damage . Precautionary measures include avoiding breathing dust, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and not inducing vomiting if swallowed .

properties

IUPAC Name

1-fluoropyridin-1-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN.CHF3O3S/c6-7-4-2-1-3-5-7;2-1(3,4)8(5,6)7/h1-5H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZMMCYRTJBQQI-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F4NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369164
Record name 1-Fluoropyridinium triflate
Source EPA DSSTox
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Molecular Weight

247.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoropyridinium triflate

CAS RN

107263-95-6
Record name Pyridinium, 1-fluoro-, 1,1,1-trifluoromethanesulfonate (1:1)
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Fluoropyridinium triflate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Fluoropyridinium Trifluoromethanesulfonate [Fluorinating Reagent]
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Synthesis routes and methods I

Procedure details

To a 5 ml anhydrous acetonitrile solution containing 0.408 g (5.17 mmoles) of pyridine, 1.0 ml (5.17 mmoles) of trimethylsilyl trifluoromethanesulfonate as the XM reactant was added at -40° C. under stirring. To the resultant solution a mixed gas of fluorine and nitrogen (1:9), 10 minutes after the addition, was introduced at a rate of 15 ml/min. The amount of fluorine gas introduced was 15.5 mmoles. After the completion of the reaction, an amount of ether cooled to -60° C. was added to the solution to precipitate crystals which were filtered to give 0.99 g (yield: 78%) of N-fluoropyridinium trifluoromethanesulfonate.
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Synthesis routes and methods II

Procedure details

To a 100 ml anhydrous acetonitrile solution containing 10 g (0.126 mole) of pyridine a mixed gas of fluorine and nitrogen was introduced at a rate of 90 ml/min. at -40° C. under vigorous stirring. The amount of the fluorine gas introduced amounted to 0.18 mole. Subsequent to the fluorine introduction, 22 g (0.128 mole) of sodium trifluoromethanesulfonate as a XM reactant was added to the reaction solution after which the resultant reaction solution was maintained at -40° C. for 5 hours under stirring. Subsequently, the solvent, after filtering sodium fluoride, was distilled off and the resultant residue was recrystallized from methylene chloride to give 17.5 g (yield: 71%) of N-fluoropyridinium trifluoromethanesulfonate. The product thus obtained was repurified with methylene chloride/acetonitrile to recover 13.8 g (yield: 56%).
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Synthesis routes and methods III

Procedure details

To a 50 ml trichlorofluoromethane solution containing 1.0 g (12.6 m moles) of pyridine a mixed gas of fluorine and nitrogen in a volumetric ratio of 1:9 was introduced at a rate of 30 ml/min. at -78° C. under vigorous stirring. The amount of the fluorine gas introduced amounted to 34.8 mmoles. Subsequent to the fluorine introduction, 20 ml of anhydrous acetonitrile and 2.2 g (12.8 mmoles) of sodium trifluoro-methanesulfonate as a XM reactant were added to the reaction solution after which the temperature of the solution was raised to -40° C., while removing the solvent with the aid of an aspirator. The solvent, after filtering sodium fluoride formed as a byproduct, was distilled off and the resultant residue was recrystallized from THF to give 1.75 g (yield: 67%) of N-fluoropyridinium trifluoromethanesulfonate, the physical properties of which are shown in Table 6.
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Synthesis routes and methods IV

Procedure details

To a 100 ml anhydrous acetonitrile solution containing 10 g (0.126 mole) of pyridine a mixed gas of fluorine and nitrogen was introduced at a rate of 90 ml/min. at -4020 C. under virorous stirring. The amount of the flourine gas introduced amounted to 0.18 mole. Subsequent to the fluorine introduction, 22 g (0.128 mole) of sodium trifluoromethanesulfonate as a XM reactant was added to the reaction solution after which the resultant reaction solution was maintained at -40° C. for 5 hours under stirring. Subsequently, the solvent, after filtering sodium fluoride, was distilled off and the resultant residue was recrystallized from methylene chloride to give 17.5 g (yield: 71%) of N-fluoropyridinium trifluoromethanesulfonate. The product thus obtained was repurified with methylene chloride/acetonitrile to recover 13.8 g (yield: 56%).
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22 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Fluoropyridinium triflate
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
87
Citations
S Suzuki, H Furuno, Y Yokoyama, J Inanaga - Tetrahedron: Asymmetry, 2006 - Elsevier
… We report here a new and economical method using Sc[(R)-F 8 BNP] 3 catalyst and 1-fluoropyridinium triflate (NFPY–OTf) for the enantioselective fluorination of β-keto esters. …
Number of citations: 94 www.sciencedirect.com
B Alcaide, P Almendros, TM del Campo… - Organic Chemistry …, 2019 - pubs.rsc.org
… Initially, the generation of the electrophilic species PhSe(OTf) takes place through the oxidation of (PhSe) 2 promoted by 1-fluoropyridinium triflate. Next, the discriminating reaction with …
Number of citations: 10 pubs.rsc.org
R Guo, J Huang, H Huang, X Zhao - Organic letters, 2016 - ACS Publications
… Herein, we report our discovery that they can be synthesized by a new and efficient catalytic system PhSeSePh/1-fluoropyridinium triflate (FP-OTf)/NaF via exo-trig cyclization. …
Number of citations: 98 pubs.acs.org
MG Thomas, CJ Suckling, AR Pitt… - Journal of the Chemical …, 1999 - pubs.rsc.org
… 2α-Fluorocholestan-3-one 7, 4-fluorocholest-5-en-3-one 11 and 6-fluorocholest-4-en-3one 12 were synthesised from the appropriate silyl enol ethers using 1-fluoropyridinium triflate, …
Number of citations: 22 pubs.rsc.org
MJ Cho, YK Kang, NR Lee… - BULLETIN-KOREAN …, 2007 - pdf.lookchemmall.com
… dReaction carried out using 1-fluoropyridinium triflate as fluorination reagent. … Using 1-fluoropyridinium triflate as fluorination reagent under similar conditions, the reaction was not …
Number of citations: 52 pdf.lookchemmall.com
YQ Zhang, YQ Jiang, YH Wang, C Qi… - The Journal of …, 2023 - ACS Publications
… To a 10 mL vessel with a magnetic stir bar were added 1-fluoropyridinium triflate (0.1 mmol, 0.5 equiv), diselenides (0.1 mmol, 0.5 equiv), and 2 mL of CH 2 Cl 2 . Then, alkenes (0.2 …
Number of citations: 1 pubs.acs.org
N Li, Y Wang, S Gu, C Hu, Q Yang, Z Jin… - Organic & …, 2023 - pubs.rsc.org
… Particularly, the fluorinating reagents XtalFluor-E and 1-fluoropyridinium triflate 8 are also ineffective in this transformation (entries 18 and 19), indicating that the fluorinating reagent …
Number of citations: 2 pubs.rsc.org
H Tsukamoto, Y Kondo - Tetrahedron letters, 2003 - Elsevier
1-Fluoropyridinium triflates are versatile reagents to transform thioglycoside into O-glycoside, glycosyl azide and sulfoxide. The electronic nature of the substituents on the pyridine ring …
Number of citations: 29 www.sciencedirect.com
GS Lal, GP Pez, RG Syvret - Chemical reviews, 1996 - ACS Publications
… triflate 6a afforded a mixture of 2-fluoro-1-naphthol, 4-fluoro-1-naphthol, and 2,2-difluoro-1-(2H)-naphthalenone, while 2-naphthol reacted with 3,5-dichloro-1-fluoropyridinium triflate to …
Number of citations: 593 pubs.acs.org
XY Chen, S Ozturk, EJ Sorensen - Organic letters, 2017 - ACS Publications
The direct Pd-catalyzed ortho C–H hydroxylation of benzaldehydes was achieved using 4-chloroanthranilic acid as the transient directing group, 1-fluoro-2,4,6-trimethylpyridnium triflate …
Number of citations: 87 pubs.acs.org

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